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Compound of Interest

Compound Name: 1-Ethynyl-4-propylbenzene

Cat. No.: B1305581

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Ethynyl-4-propylbenzene, a valuable building block in organic synthesis. The document
details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, alongside detailed experimental protocols for data acquisition.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, raw spectroscopic data for 1-Ethynyl-4-
propylbenzene, this section presents predicted data based on the analysis of its chemical
structure and comparison with similar compounds, such as propylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

Table 1: Predicted *H NMR Data for 1-Ethynyl-4-propylbenzene
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.40 d 2H Ar-H (ortho to ethynyl)
~7.15 d 2H Ar-H (ortho to propyl)
~3.05 S 1H C=C-H
~2.60 t 2H Ar-CHa-
~1.65 sextet 2H -CH2-CH2-CHs
~0.95 t 3H -CHs

Table 2: Predicted 13C NMR Data for 1-Ethynyl-4-propylbenzene

Chemical Shift (6, ppm)

Assignment

~144 Ar-C (ipso, propyl)
~132 Ar-CH (ortho to ethynyl)
~129 Ar-CH (ortho to propyl)
~120 Ar-C (ipso, ethynyl)
~84 C=CH

~77 C=CH

~38 Ar-CHa-

~24 -CH2-CH2-CHs

~14 -CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 1-Ethynyl-4-propylbenzene

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://www.benchchem.com/product/b1305581?utm_src=pdf-body
https://www.benchchem.com/product/b1305581?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

~3300 Strong, sharp =C-H stretch

~2100 Medium, sharp C=C stretch

3100-3000 Medium C-H stretch (aromatic)
3000-2850 Strong C-H stretch (aliphatic)
~1610, 1510 Medium C=C stretch (aromatic ring)
830 Strong p-disubstituted benzene C-H

bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues. For 1-Ethynyl-4-

propylbenzene (Ci1H12), the expected molecular weight is approximately 144.21 g/mol .

Table 4: Predicted Mass Spectrometry Data for 1-Ethynyl-4-propylbenzene

m/z Predicted Fragment
144 [M]* (Molecular ion)
129 [M-CHs]*

115 [M-C2Hs]*

91 [C7H7]* (Tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
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» Dissolve 5-10 mg of 1-Ethynyl-4-propylbenzene in approximately 0.6 mL of a deuterated
solvent (e.g., CDCI3).[1]

e Transfer the solution to a clean 5 mm NMR tube.

e If quantitative analysis is required, a known amount of an internal standard (e.g.,
tetramethylsilane, TMS) can be added.

1H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[1]

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.[1]

Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.[1]

13C NMR Acquisition:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker
instruments).

o Number of Scans: Due to the lower natural abundance of 13C, a larger number of scans (e.qg.,
1024 or more) is required.

o Spectral Width: A typical spectral width for 13C NMR is 0 to 220 ppm.

» Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):
o Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.[2]
e Place a single drop of 1-Ethynyl-4-propylbenzene directly onto the ATR crystal.[2]

Data Acquisition:
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Collect a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum over a range of 4000-400 cm~1.[3]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction:

e For a volatile liquid like 1-Ethynyl-4-propylbenzene, direct injection via a heated probe or
introduction through a gas chromatograph (GC) is suitable.[4]

e The sample is vaporized in the ion source.

lonization and Analysis:

The gaseous sample molecules are bombarded with a beam of electrons, typically with an
energy of 70 eV.[4][5]

This causes ionization and fragmentation of the molecules.[4][5]

The resulting positively charged ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer.

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound such as 1-Ethynyl-4-propylbenzene.
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Caption: Logical workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 1-Ethynyl-4-
propylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1305581#spectroscopic-data-for-1-ethynyl-4-
propylbenzene-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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